molecular formula C8H3BrF3NO B1149576 4-Bromo-2-(trifluoromethyl)phenyl isocyanate CAS No. 186589-12-8

4-Bromo-2-(trifluoromethyl)phenyl isocyanate

Cat. No.: B1149576
CAS No.: 186589-12-8
M. Wt: 266.01
InChI Key:
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Description

4-Bromo-2-(trifluoromethyl)phenyl isocyanate is an organic compound with the molecular formula C8H3BrF3NO. It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an isocyanate functional group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate typically involves the reaction of 4-Bromo-2-(trifluoromethyl)aniline with phosgene (COCl2) or triphosgene ((CCl3O)2CO) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent decomposition of the isocyanate group. The reaction can be represented as follows:

4-Bromo-2-(trifluoromethyl)aniline+Phosgene4-Bromo-2-(trifluoromethyl)phenyl isocyanate+Hydrogen chloride\text{4-Bromo-2-(trifluoromethyl)aniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} 4-Bromo-2-(trifluoromethyl)aniline+Phosgene→4-Bromo-2-(trifluoromethyl)phenyl isocyanate+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:

    Cycloadditions: The isocyanate group can participate in [2+2] and [4+2] cycloaddition reactions to form cyclic compounds.

    Derivatization: The compound can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are used in the production of foams, coatings, and adhesives.

Common Reagents and Conditions

    Cycloadditions: Typically carried out in the presence of a catalyst such as a Lewis acid (e.g., aluminum chloride) at moderate temperatures.

    Derivatization: Reactions with amines, alcohols, and thiols are usually performed at room temperature or slightly elevated temperatures in the presence of a base (e.g., triethylamine) to neutralize the hydrogen chloride formed.

    Polymerization: Conducted at elevated temperatures (50-100°C) in the presence of a catalyst such as dibutyltin dilaurate.

Major Products

    Cycloadditions: Formation of cyclic compounds such as oxazolidinones and imidazolidinones.

    Derivatization: Formation of ureas, carbamates, and thiocarbamates.

    Polymerization: Formation of polyurethanes with varying properties depending on the polyol used.

Scientific Research Applications

4-Bromo-2-(trifluoromethyl)phenyl isocyanate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules such as proteins and peptides to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for antitumor agents.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable covalent bonds with these nucleophiles, leading to the formation of ureas, carbamates, and thiocarbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)phenyl isocyanate: Similar structure but lacks the bromine atom.

    4-Bromo-2-chlorophenyl isocyanate: Similar structure but has a chlorine atom instead of the trifluoromethyl group.

    4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate: Similar structure but has an isothiocyanate group instead of the isocyanate group.

Uniqueness

4-Bromo-2-(trifluoromethyl)phenyl isocyanate is unique due to the presence of both the bromine atom and the trifluoromethyl group, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules and polymers.

Properties

IUPAC Name

4-bromo-1-isocyanato-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFHKVBCBXPKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392869
Record name 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41513-02-4, 186589-12-8
Record name 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
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